Cyclobutadiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

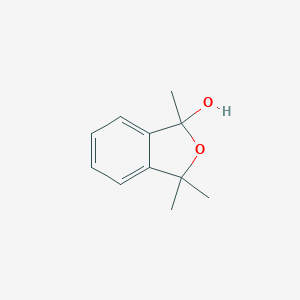

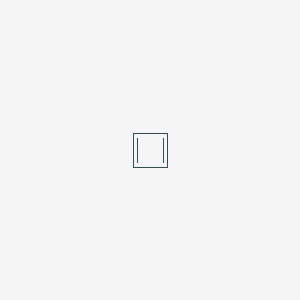

Cyclobutadiene is a cyclic hydrocarbon that has been the subject of much scientific research due to its unique properties. It is a highly reactive molecule that is difficult to isolate and study, but it has important applications in the field of organic synthesis and materials science. In

Applications De Recherche Scientifique

Metal-Free Cyclobutadiene Reagent

Cyclobutadiene, a highly reactive antiaromatic hydrocarbon, has seen limited use in chemical synthesis due to its complex synthesis and hazardous byproducts. Recent research has introduced a scalable, metal-free cyclobutadiene reagent, diethyldiazabicyclohexene dicarboxylate, showcasing its potential in intermolecular [4 + 2] cycloadditions and in synthesizing diverse chemical products like dipiperamide G and bromocyclobutadiene (Boswell et al., 2023).

Understanding Cyclobutadiene's Electronic Structure

The electronic structure of cyclobutadiene (CBD) is significant due to its antiaromaticity. Studies involving photoelectron spectroscopy and time-dependent wavepacket dynamics have provided insights into CBD's electronic structure, including a revised ionization energy of 8.06 ± 0.02 eV (Bosse et al., 2021).

Cyclobutadiene in Quantum Chemistry

Research using multireference coupled-cluster methods has explored the electronic structure of cyclobutadiene's ground state and low-lying excited states, contributing to quantum chemistry knowledge (Balková & Bartlett, 1994).

Stabilization in Transition Metal Complexes

Cyclobutadiene can be stabilized in transition metal complexes, as demonstrated in the synthesis and structural characterization of novel cyclobutadiene sandwich complexes with metals like nickel and iron (Yu, Zhang, & Xi, 2018).

Reevaluation of Anti-Aromaticity

Contrary to the common belief that cyclobutadiene's high energy is primarily due to anti-aromaticity, studies suggest that factors like angle strain, torsional strain, and Pauli repulsion between parallel CC bonds play more significant roles (Wu, Mo, Evangelista, & von Ragué Schleyer, 2012).

Cyclobutadiene in Catalysis

Cyclobutadiene complexes have been identified as highly selective catalysts, particularly in direct reductive amination processes, which is a significant advancement in the field of catalysis (Afanasyev et al., 2016).

On-Surface Synthesis

The on-surface synthesis of cyclobuta[1,2-b:3,4-b']ditetracene, an analogue of nonacene with a cyclobutadiene unit, reveals insights into structural and magnetic properties, emphasizing cyclobutadiene's role in advanced material synthesis (Izydorczyk et al., 2022).

Bioactive Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids, which includes cyclobutadiene derivatives, shows a range of biological activities such as antimicrobial and anticancer properties, highlighting its potential in medicinal chemistry (Dembitsky, 2007).

Exploring Stability and Aromaticity in Complexes

Studies on cyclobutadiene complexes, using methods like magnetically induced current densities and nucleus independent chemical shifts, provide insight into the change in aromaticity during complexation processes (Ganguly, Pathak, & Paul, 2021).

Propriétés

Numéro CAS |

1120-53-2 |

|---|---|

Nom du produit |

Cyclobutadiene |

Formule moléculaire |

C4H4 |

Poids moléculaire |

52.07 g/mol |

Nom IUPAC |

cyclobutadiene |

InChI |

InChI=1S/C4H4/c1-2-4-3-1/h1-4H |

Clé InChI |

HWEQKSVYKBUIIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C1 |

SMILES canonique |

C1=CC=C1 |

Autres numéros CAS |

1120-53-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.